molecular formula C16H10BrNO3 B2845961 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid CAS No. 926221-54-7

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid

Cat. No. B2845961
CAS RN: 926221-54-7
M. Wt: 344.164
InChI Key: OQGPWKLAZNTGCO-UHFFFAOYSA-N
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Description

The compound “6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid” is a complex organic molecule that contains several functional groups . It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and furan), a bromine atom, and a carboxylic acid group . The presence of these functional groups would influence the compound’s chemical behavior and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile . The carboxylic acid group could make the compound acidic .

Scientific Research Applications

Synthesis and Transformations

Research by Zubkov et al. (2010) and Klásek et al. (2003) discusses the synthesis of quinoline derivatives, including those with furan substituents. These works contribute to the understanding of the chemical transformations and synthesis methods of compounds structurally similar to 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Zubkov et al., 2010) (Klásek et al., 2003).

Antibacterial Activity

Kumar et al. (2014) synthesized a series of quinolones, demonstrating their potential antibacterial activity. This research is relevant as it showcases the application of quinoline derivatives in developing antibacterial agents, which may include compounds like 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Kumar et al., 2014).

Spectroscopic Analysis and Molecular Structure

Ulahannan et al. (2015) conducted a study on the molecular structure and spectroscopic analysis of a quinoline derivative. This research is pertinent as it provides insights into the structural and spectroscopic properties of quinoline compounds, which are essential for understanding the characteristics of 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Ulahannan et al., 2015).

Antimicrobial and Antimalarial Agents

Research by Parthasaradhi et al. (2015) focused on the design and synthesis of quinoline-based triazoles, highlighting their potential as antimicrobial and antimalarial agents. This suggests the possible application of similar quinoline derivatives in treating infectious diseases (Parthasaradhi et al., 2015).

Photoacid and Photobase Properties

Gavrishova et al. (2015) explored the synthesis of compounds based on quinoline and naphthalene derivatives, demonstrating their photoacid and photobase properties. This research could be applicable in understanding the photophysical properties of 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Gavrishova et al., 2015).

Molecular Docking and Inhibitory Activity

In another study, Ulahannan et al. (2015) performed molecular docking to assess the inhibitory activity of a quinoline compound against PknB, suggesting its potential in developing new anti-tubercular agents. This indicates the relevance of molecular docking studies in exploring the biological activities of quinoline derivatives like 6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid (Ulahannan et al., 2015).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has medicinal properties, for example, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO3/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGPWKLAZNTGCO-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-2-[(E)-2-(furan-2-yl)ethenyl]quinoline-4-carboxylic acid

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